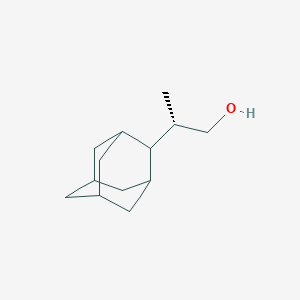
(2S)-2-(2-Adamantyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Adamantyl)propan-1-ol, also known as Adaprolol, is a chiral beta blocker that has been extensively studied for its potential therapeutic applications. This compound has a unique structure that makes it a promising candidate for treating cardiovascular diseases, such as hypertension and heart failure.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-ol involves its binding to beta-adrenergic receptors. These receptors are activated by the neurotransmitter epinephrine, which increases heart rate and blood pressure. By blocking these receptors, this compound reduces the effects of epinephrine, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce heart rate and blood pressure, as well as decrease the contractility of the heart muscle. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(2-Adamantyl)propan-1-ol in lab experiments is its high selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the effects of beta-blockers on cardiovascular function. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2-Adamantyl)propan-1-ol. One area of interest is the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to better understand the antioxidant properties of this compound and its potential role in reducing oxidative stress in the cardiovascular system. Finally, research is needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chiral beta blocker that has potential therapeutic applications in cardiovascular diseases. Its unique structure and high selectivity for beta-adrenergic receptors make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. With continued research, this compound may prove to be a valuable tool in the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of (2S)-2-(2-Adamantyl)propan-1-ol involves the reaction of 2-adamantanone with ethylmagnesium bromide, followed by the addition of isopropyl chloroformate and reduction with lithium aluminum hydride. The yield of this reaction is typically around 60%, and the product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Studies have shown that this compound has a high affinity for beta-adrenergic receptors, which are found in the heart and blood vessels. By blocking these receptors, this compound can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
Eigenschaften
IUPAC Name |
(2S)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-GLFGPFBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)
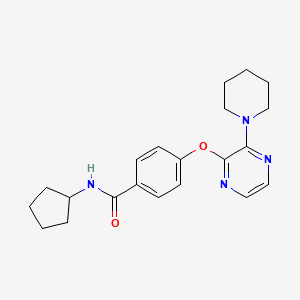

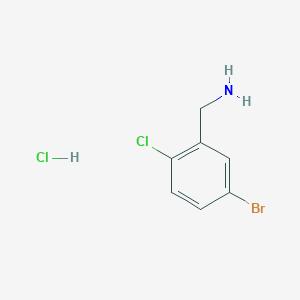
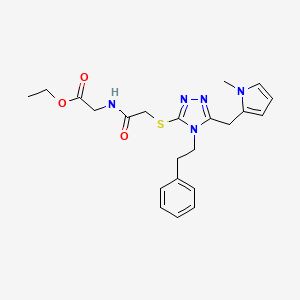
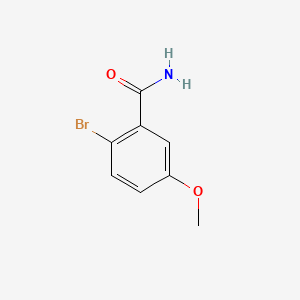

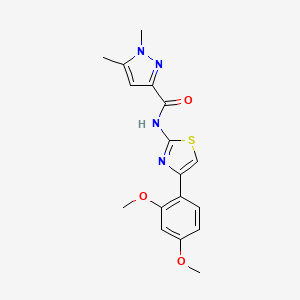
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)

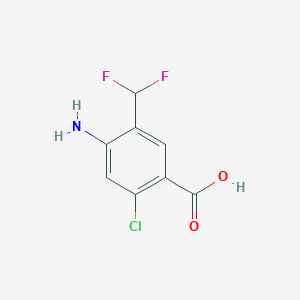
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)